6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

cAMP signaling neuropharmacology addiction therapeutics

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (CAS 17952-87-3) is a heterocyclic β-carboline alkaloid distinguished by a lactam carbonyl at position 1 of the tetrahydro-β-carboline core. This 1‑oxo modification fundamentally alters the hydrogen‑bonding capacity, polarity, and metabolic stability of the scaffold relative to its non‑carbonyl analogs such as pinoline (6‑MeO‑THBC).

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 17952-87-3
Cat. No. B097665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
CAS17952-87-3
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2CCNC3=O
InChIInChI=1S/C12H12N2O2/c1-16-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-3,6,14H,4-5H2,1H3,(H,13,15)
InChIKeyPWARHDUWOJUADN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (CAS 17952-87-3): A 1-Oxo-β-Carboline Scaffold for Neuropharmacology and Kinase Inhibitor Procurement


6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (CAS 17952-87-3) is a heterocyclic β-carboline alkaloid distinguished by a lactam carbonyl at position 1 of the tetrahydro-β-carboline core [1]. This 1‑oxo modification fundamentally alters the hydrogen‑bonding capacity, polarity, and metabolic stability of the scaffold relative to its non‑carbonyl analogs such as pinoline (6‑MeO‑THBC) . The compound is reported as a natural product from Boronia pinnata, a metabolite of diazepam in rats, and a probe compound (PD066560) screened in the MLPCN Dyrk1A kinase assay [2].

Why 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one Cannot Be Swapped with Harmaline or Tetrahydroharmine in Experimental Protocols


The β-carboline family contains structurally similar members—harmaline, tetrahydroharmine, pinoline (6‑MeO‑THBC), and tetrahydro‑β‑carboline—that differ by methoxy position, aromaticity, and the presence or absence of the C1‑carbonyl. These subtle variations produce large functional divergences [1]. For example, harmaline is a ~10,000‑fold selective MAO‑A inhibitor (I₅₀ ~5 nM) whereas 6‑methoxytetrahydro‑β‑carboline shows only moderate MAO‑A inhibition (I₅₀ ~1 µM) [2]. In dopaminergic potentiation assays, harmaline enhances L‑DOPA‑induced stereotypy at 0.075 mg/kg, while 6‑MeO‑THBC requires 3 mg/kg for a weak effect [3]. The 1‑oxo group on the target compound further distinguishes its pharmacokinetic and target‑engagement profile, making generic substitution scientifically invalid.

Quantitative Differential Evidence for 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (17952-87-3) Versus Structural Analogs


Superior cAMP Stimulation Among Tetrahydro-β-Carboline Derivatives in a Zebrafish Addiction Model

In a head-to-head screen of eight tetrahydro-β-carboline derivatives, 6-methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one (coded OD2a) elicited the highest cAMP stimulation, surpassing its close analog OD1b (6-methoxy-1,3,4,9-tetrahydro-2H-β-carbolin-2-yl)(phenyl)ethanone and six other compounds [1]. The target compound OD2a and OD1b were the only two compounds to advance to in vivo conditioned place preference (CPP) testing in zebrafish based on this superior in vitro functional activity [1].

cAMP signaling neuropharmacology addiction therapeutics

mGluR1 Antagonist Activity: A Defined Target Engagement Lacking in Non-Carbonyl Analogs

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (CHEMBL61505) exhibits antagonist activity at rat mGluR1a with an IC₅₀ of 10,000 nM (10 µM) when tested in CHO cells expressing the receptor [1]. This level of mGluR1 engagement has not been reported for the non-carbonyl analogs pinoline (6-MeO-THBC) or tetrahydroharmine, which are primarily characterized as monoamine uptake inhibitors and MAO inhibitors rather than glutamatergic modulators [2].

metabotropic glutamate receptor CNS drug discovery allosteric modulation

MAO-A Inhibitory Potency: 5-Fold More Potent than Tetrahydro-β-Carboline but 500-Fold Weaker than Harmane—Positioning the Scaffold for Balanced Monoamine Elevation

6-Methoxytetrahydro-β-carboline (the direct non‑carbonyl analog of the target compound) inhibits human MAO‑A with an I₅₀ of 1 × 10⁻⁶ M (1 µM), compared to 5 × 10⁻⁶ M (5 µM) for tetrahydro-β-carboline and 5 × 10⁻⁷ M (0.5 µM) for harmane [1]. This intermediate potency—500‑fold weaker than the highly selective MAO‑A inhibitor harmaline (I₅₀ ~5 nM)—places 6‑methoxy‑substituted tetrahydro‑β‑carbolines in a unique window where MAO‑A inhibition is physiologically relevant but not overwhelmingly potent, potentially reducing the risk of tyramine‑induced hypertensive crisis seen with irreversible MAO inhibitors [2].

monoamine oxidase inhibition serotonin elevation antidepressant mechanism

Dopaminergic Facilitation: 40-Fold Weaker than Harmaline—Reduced Dyskinesia Risk Profile for Non-Psychotomimetic Applications

In a structure-activity study of β-carbolines on central dopaminergic transmission in mice, harmaline (0.075 mg/kg) and harmine (0.15 mg/kg) powerfully enhanced L‑DOPA‑induced stereotypy, while 6‑methoxy‑tetrahydro‑β‑carboline (6‑MeO‑THBC) required 3 mg/kg to produce only a weak effect, and tetrahydro‑β‑carboline had no effect up to 3 mg/kg [1]. The approximately 40‑fold lower dopaminergic potency of the 6‑methoxy‑tetrahydro scaffold relative to harmaline suggests that the target compound (which shares the 6‑methoxy‑tetrahydro‑β‑carboline core but adds a C1‑carbonyl) is likely to exhibit similarly attenuated psychotomimetic liability [1].

dopamine modulation psychotomimetic liability behavioral pharmacology

Serotonin Uptake Inhibition Equipotent to 5-HT Itself: A Differentiating Dual MAO‑A/5‑HT Uptake Mechanism Not Shared by Aromatic β-Carbolines

6‑Methoxy‑1,2,3,4‑tetrahydro‑β‑carboline inhibited ³H‑5‑HT uptake in human blood platelets with potency equal to 5‑HT itself, and the inhibition was competitive [1]. This contrasts with unsaturated (aromatic) β‑carbolines such as harmaline and harmine, which were weaker inhibitors of 5‑HT uptake [1]. The combination of MAO‑A inhibition and competitive 5‑HT uptake blockade—demonstrated in vivo by 6‑MeO‑THBC's ability to increase brain 5‑HT concentrations from 15 min to 4 h post‑administration—constitutes a dual mechanism not available from aromatic β‑carbolines [2].

serotonin transporter dual mechanism antidepressant pharmacology

Unique Identification as a Diazepam Metabolite (6MHBC): a Differentiation Factor for ADME and Forensic Toxicology Applications

6‑Methoxy‑2,3,4,9‑tetrahydro‑1H‑β‑carbolin‑1‑one (designated 6MHBC) was identified as a β‑carboline metabolite of diazepam in rat urine following a single oral dose of 10 mg/kg diazepam . This metabolic relationship to the widely prescribed benzodiazepine is not shared by other tetrahydro‑β‑carbolines such as pinoline, tetrahydroharmine, or harmaline . The identification of 6MHBC as a diazepam metabolite has been confirmed by GC‑MS analysis and is referenced in regulatory impurity profiling frameworks [1].

drug metabolism diazepam metabolite analytical reference standard

Procurement-Guiding Application Scenarios for 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (CAS 17952-87-3)


Neuropharmacology Target Validation: cAMP-Coupled Receptor Screening in Addiction and Mood Disorder Programs

Based on the demonstrated rank‑#1 cAMP stimulation among eight tetrahydro‑β‑carboline derivatives in SK‑N‑SH neuroblastoma cells [1], this compound is the preferred β‑carboline scaffold for functional cAMP assays targeting Gαₛ‑coupled receptors in addiction and depression models. Procure this compound when screening requires a tetrahydro‑β‑carboline with validated superior efficacy at cAMP elevation, rather than the weaker OD1b or inactive analogs from the same series.

Glutamatergic Probe Development: mGluR1 Antagonist Scaffold with Distinct Selectivity vs. Monoamine-Targeting β-Carbolines

With a confirmed mGluR1a IC₅₀ of 10 µM in CHO‑cell FLIPR assays [2], this compound serves as a starting scaffold for medicinal chemistry programs targeting group I metabotropic glutamate receptors. Unlike harmaline, tetrahydroharmine, or pinoline—which lack reported mGluR1 activity—this 1‑oxo‑β‑carboline offers a glutamatergic entry point orthogonal to the monoamine‑centric pharmacology of its analogs [2].

Dual MAO‑A / 5‑HT Uptake Inhibitor Programs Requiring Attenuated Dopaminergic Liability

The combination of moderate MAO‑A inhibition (I₅₀ ~1 µM) and 5‑HT‑uptake blockade equipotent to serotonin itself [3][4], together with the demonstrated ~40‑fold weaker dopaminergic facilitation vs. harmaline [5], makes this scaffold ideal for antidepressant target validation where serotonin elevation is desired but psychotomimetic or dyskinetic side effects must be minimized. Procure when screening dual‑mechanism monoamine modulators with a built‑in safety differentiation from harmaline‑like compounds.

Analytical Reference Standard for Diazepam Metabolism Studies and Pharmaceutical Impurity Profiling

As the only β‑carboline identified as a diazepam Phase I metabolite (6MHBC) in rat urine after 10 mg/kg oral dosing , this compound is indispensable as a reference standard for LC‑MS/MS or GC‑MS methods quantifying diazepam metabolic pathways. Its regulatory use as 'Tryptophol Impurity 1' with pharmacopoeial traceability further supports procurement for ANDA quality control and forensic toxicology laboratories [6].

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